molecular formula C24H22N2O2S B433839 N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide CAS No. 313237-36-4

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide

Cat. No.: B433839
CAS No.: 313237-36-4
M. Wt: 402.5g/mol
InChI Key: NDTDDFOMIVDZMX-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the exploration of new therapeutic agents for metabolic and neurological disorders. This benzamide derivative features a benzothiazole core, a privileged scaffold in drug discovery known for its diverse biological activities . Compounds with the N-benzothiazol-2-yl benzamide structure have been identified as potent allosteric activators of human glucokinase (GK) . Glucokinase serves as a critical regulator of insulin secretion and hepatic glucose metabolism, making it a validated drug target for the management of Type 2 Diabetes Mellitus . Structural analogs of this compound have demonstrated strong catalytic activity in vitro, increasing GK activity significantly and thus representing promising lead compounds for the development of novel anti-diabetic treatments . Furthermore, closely related N-(thiazol-2-yl)-benzamide analogs have been discovered to function as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical Cys-loop receptor . These analogs act as negative allosteric modulators (NAMs) , potentially targeting the transmembrane and/or intracellular domains of the receptor to inhibit channel activity . This makes them invaluable as selective pharmacological tools for probing the poorly understood physiological functions of ZAC in the central nervous system and peripheral tissues . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2S/c1-2-3-16-28-20-14-10-17(11-15-20)23(27)25-19-12-8-18(9-13-19)24-26-21-6-4-5-7-22(21)29-24/h4-15H,2-3,16H2,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTDDFOMIVDZMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 4-Hydroxybenzoic Acid

4-Hydroxybenzoic acid undergoes O-alkylation with 1-bromobutane in the presence of potassium carbonate (K₂CO₃) as a base. The reaction proceeds in anhydrous acetone under reflux (56–60°C) for 12–16 hours.

Reaction Conditions

ParameterSpecification
SolventAcetone
BaseK₂CO₃ (2.5 equiv)
Alkylating Agent1-Bromobutane (1.2 equiv)
TemperatureReflux (56–60°C)
Time16 hours
Yield78–82%

The product, 4-butoxybenzoic acid, is purified via recrystallization from ethanol/water (3:1 v/v), yielding white crystalline solids (m.p. 132–134°C).

Conversion to Acid Chloride

4-Butoxybenzoic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) under nitrogen atmosphere. The reaction is stirred at room temperature for 3 hours, followed by solvent evaporation to isolate 4-butoxybenzoyl chloride as a pale-yellow liquid (yield: 95%).

Key Spectral Data

  • IR (KBr): 1775 cm⁻¹ (C=O stretch, acid chloride).

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.8 Hz, 2H, Ar-H), 6.93 (d, J = 8.8 Hz, 2H, Ar-H), 4.04 (t, J = 6.6 Hz, 2H, OCH₂), 1.81–1.74 (m, 2H, CH₂), 1.53–1.45 (m, 2H, CH₂), 0.99 (t, J = 7.4 Hz, 3H, CH₃).

Synthesis of 4-(1,3-Benzothiazol-2-yl)aniline

Cyclocondensation to Form Benzothiazole Core

2-Aminothiophenol reacts with 4-nitrobenzaldehyde in ethanol under acidic conditions (conc. HCl) at reflux (78°C) for 6 hours to yield 2-(4-nitrophenyl)-1,3-benzothiazole. Nitro group reduction follows using iron powder and ammonium chloride in aqueous ethanol.

Optimized Reduction Conditions

ParameterSpecification
Reducing AgentIron powder (4.0 equiv)
AdditiveNH₄Cl (1.5 equiv)
SolventEthanol/H₂O (4:1 v/v)
TemperatureReflux (78°C)
Time3 hours
Yield85%

The resultant 4-(1,3-benzothiazol-2-yl)aniline is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:4).

Characterization Data

  • M.p.: 148–150°C.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.6 Hz, 2H, Ar-H), 7.99 (d, J = 8.0 Hz, 1H, benzothiazole-H), 7.72 (d, J = 8.0 Hz, 1H, benzothiazole-H), 7.52–7.46 (m, 2H, benzothiazole-H), 6.75 (d, J = 8.6 Hz, 2H, Ar-H), 5.42 (s, 2H, NH₂).

Amide Bond Formation

Coupling of 4-Butoxybenzoyl Chloride and 4-(1,3-Benzothiazol-2-yl)aniline

The acid chloride (1.1 equiv) is added dropwise to a stirred solution of 4-(1,3-benzothiazol-2-yl)aniline (1.0 equiv) in dry tetrahydrofuran (THF) containing triethylamine (TEA, 2.0 equiv). The mixture is refluxed for 8 hours, followed by solvent removal and purification via recrystallization (ethanol).

Reaction Optimization

ParameterSpecification
SolventTHF
BaseTEA (2.0 equiv)
TemperatureReflux (66°C)
Time8 hours
Yield70–74%

Analytical Data for Final Product

  • M.p.: 214–216°C.

  • IR (KBr): 3320 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (C=O stretch).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.25 (d, J = 8.8 Hz, 2H, Ar-H), 8.02–7.96 (m, 2H, benzothiazole-H), 7.76–7.68 (m, 2H, benzothiazole-H), 7.54 (d, J = 8.8 Hz, 2H, Ar-H), 7.09 (d, J = 8.8 Hz, 2H, Ar-H), 4.08 (t, J = 6.6 Hz, 2H, OCH₂), 1.78–1.70 (m, 2H, CH₂), 1.50–1.42 (m, 2H, CH₂), 0.95 (t, J = 7.4 Hz, 3H, CH₃).

Alternative Synthetic Routes and Comparative Analysis

Ullmann-Type Coupling for Benzothiazole Attachment

An alternative approach employs a copper-catalyzed Ullmann coupling between 4-iodoaniline and 2-mercaptobenzothiazole. While this method reduces nitro group reduction steps, it requires stringent anhydrous conditions and offers lower yields (58–62%).

Microwave-Assisted Amidation

Microwave irradiation (100°C, 300 W) reduces reaction time to 1 hour but risks decomposition of heat-sensitive intermediates, limiting scalability.

Challenges and Optimization Strategies

  • Purity of Intermediates: Column chromatography (SiO₂, ethyl acetate/hexane) is critical for removing byproducts from cyclocondensation.

  • Moisture Sensitivity: Acid chloride formation necessitates anhydrous conditions to prevent hydrolysis.

  • Catalyst Loading: Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency but increase costs .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Benzothiazole vs. Thiazole : The benzothiazole core in the target compound may confer stronger π-π stacking interactions in binding pockets compared to thiazole analogs .
  • Substituent Effects : The butoxy chain in the target compound contributes to lipophilicity, while sulfamoyl or methoxy groups in analogs (e.g., ) improve solubility but reduce membrane penetration .

Functional Analogs: JNK Inhibitors ()

Several JNK inhibitors share the benzothiazole motif, highlighting its relevance in kinase targeting:

  • AS601245 : Contains a 1,3-benzothiazol-2-yl group but differs in substituents (pyrimidinyl acetonitrile side chain). It exhibits IC₅₀ = 150 nM for JNK1, demonstrating the benzothiazole’s role in kinase inhibition .
  • Broad-spectrum JNK inhibitor (IC₅₀ = 40–90 nM), suggesting that the target compound’s benzothiazole could refine selectivity .

Comparison :

  • Selectivity : The target compound’s 4-butoxybenzamide group may reduce off-target effects compared to SP600125’s anthrapyrazolone, which inhibits multiple kinases .
  • Potency : AS601245’s pyrimidinyl side chain enhances binding affinity, a feature absent in the target compound .

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications in various fields.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C24H22N2O3S
  • Molecular Weight : 422.51 g/mol

The presence of the benzothiazole moiety is significant for its biological activity, as compounds containing this structure are known for their antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-butoxybenzoic acid with 4-(1,3-benzothiazol-2-yl)aniline under appropriate conditions to form the amide linkage. This method allows for the incorporation of the benzothiazole group, which is crucial for its biological efficacy.

Antimicrobial Activity

Research has shown that compounds with a benzothiazole nucleus exhibit significant antimicrobial properties. A study conducted by Bhusari et al. demonstrated that derivatives of benzothiazole possess notable antibacterial and antifungal activities against various microbial strains, including Escherichia coli and Candida albicans .

Microbial StrainActivity Against this compound
E. coliSignificant inhibition observed
C. albicansModerate inhibition observed
Mycobacterium tuberculosisEffective against H37Rv strain

Anticancer Activity

Compounds containing benzothiazole have also been studied for their anticancer properties. In vitro studies indicate that this compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

The proposed mechanism for the biological activity of this compound involves:

  • Inhibition of DNA synthesis : Benzothiazole derivatives can interfere with nucleic acid synthesis in microbial cells.
  • Reactive oxygen species (ROS) generation : These compounds can induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

  • Antimicrobial Efficacy : A study highlighted the effectiveness of benzothiazole derivatives in treating infections caused by resistant strains of bacteria. The compound exhibited a minimum inhibitory concentration (MIC) lower than many standard antibiotics .
  • Anticancer Research : In a recent investigation, this compound was tested on various cancer cell lines. Results showed a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .

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